Technical Documentation Center

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
  • CAS: 85599-33-3

Core Science & Biosynthesis

Foundational

6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine chemical properties

Title: 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Chemical Properties, Synthesis, and Applications in Drug Discovery Executive Summary As a highly versatile nitrogen-rich heterocyclic scaffold, 6-Methyl-[1,2,4]tri...

Author: BenchChem Technical Support Team. Date: February 2026

Title: 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary As a highly versatile nitrogen-rich heterocyclic scaffold, 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine represents a critical building block in modern medicinal chemistry and agrochemical development. Functioning as a purine bioisostere, this fused bicyclic system exhibits exceptional ligand efficiency, making it a prime candidate for fragment-based drug discovery (FBDD). This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols, designed specifically for researchers and drug development professionals.

Structural and Chemical Properties

The core architecture of 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine consists of a[1,2,4]triazole ring fused to a pyrimidine ring at the 1,5-a bridgehead [2]. The molecule is functionalized with a primary amine at the C2 position (on the triazole ring) and a methyl group at the C6 position (on the pyrimidine ring).

Because the [1,2,4]triazolo[1,5-a]pyrimidine core is isoelectronic with the purine ring, it acts as a highly effective structural mimic of adenine and guanine [3]. This mimicry allows it to competitively bind to the ATP- or cGMP-binding pockets of various enzymes, including kinases and phosphodiesterases (PDEs).

Table 1: Physicochemical & Pharmacokinetic Properties Summary Data synthesized from foundational scaffold analytics and predictive modeling.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C6H7N5Low molecular weight enables high ligand efficiency (LE).
Molecular Weight 149.16 g/mol Ideal for fragment-based screening libraries.
H-Bond Donors 1 (-NH₂ group)Critical for anchoring to the hinge region of kinase/PDE targets.
H-Bond Acceptors 4 (Ring nitrogens)Mimics the spatial electron density of natural purines.
Topological Polar Surface Area ~69.1 ŲOptimal for cell permeability; suitable for CNS penetration.
Predicted LogP 0.5 – 1.2Balances aqueous solubility with lipid membrane permeability.

Synthesis and Reactivity Pathways

The synthesis of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidines relies on the regioselective cyclocondensation of 3,5-diamino-1,2,4-triazole (guanazole) [1] with a 1,3-dielectrophile. To achieve the specific 6-methyl substitution, a 2-methyl-substituted 1,3-dicarbonyl compound (such as 2-methylmalonaldehyde or its tetraacetal equivalent, 1,1,3,3-tetramethoxy-2-methylpropane) is utilized [4].

Mechanistic Causality:

  • Nucleophilic Attack: The 3-amino group of 3,5-diamino-1,2,4-triazole is inherently more nucleophilic than the 5-amino group due to the electronic distribution of the triazole ring [3]. This dictates the initial attack on the activated carbonyl of the dielectrophile.

  • Acid Catalysis: Glacial acetic acid is employed to protonate the carbonyl oxygens of the dielectrophile, increasing their electrophilicity without protonating the weakly basic triazole amines to a degree that would quench their nucleophilicity.

  • Thermodynamic Control: The reaction is driven to completion via heating, which forces the elimination of two water molecules, yielding the fully aromatized, thermodynamically stable[1,5-a] fused system. Careful temperature control is required to prevent the Dimroth rearrangement , a phenomenon where the[1,5-a] isomer can thermally isomerize to the less desired [4,3-a] isomer [3].

Synthesis A 3,5-Diamino-1,2,4-triazole (Guanazole) C Acid-Catalyzed Condensation (EtOH/AcOH, 80°C) A->C B 2-Methylmalonaldehyde (1,3-Dielectrophile) B->C D Regioselective Enamine Intermediate C->D Nucleophilic attack E Intramolecular Cyclization & Dehydration D->E Ring closure F 6-Methyl-[1,2,4]triazolo [1,5-a]pyrimidin-2-amine E->F -2 H2O

Fig 1. Stepwise cyclocondensation synthesis of the triazolopyrimidine core.

Applications in Drug Discovery

The 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine scaffold is a "privileged structure" in pharmacology. Its applications span multiple therapeutic areas:

  • Phosphodiesterase (PDE) Inhibitors: Derivatives of this scaffold have been heavily investigated as PDE2 and PDE10A inhibitors for cognitive enhancement and psychiatric disorders. The triazolopyrimidine core perfectly occupies the catalytic pocket, displacing cGMP/cAMP [5].

  • Antiviral Agents: Recent studies have demonstrated that functionalized [1,2,4]triazolo[1,5-a]pyrimidines can disrupt the PA-PB1 subunit interface of the Influenza A virus RNA-dependent RNA polymerase (RdRP), halting viral replication [6].

  • Antimicrobial & Anticancer: Metal complexes of triazolopyrimidines (e.g., with Cu, Zn) have shown potent antiparasitic (Leishmania) and cytotoxic activities against human cancer cell lines by intercalating DNA or inhibiting bacterial DNA gyrase [5].

Mechanism A 6-Methyl-[1,2,4]triazolo [1,5-a]pyrimidin-2-amine B Purine Bioisosterism (H-Bond Donor/Acceptor Network) A->B C Target Enzyme (e.g., Kinase / PDE / RdRP) B->C Structural mimicry D Competitive Binding at ATP/Substrate Catalytic Site C->D Displaces natural substrate E Downstream Signaling Modulation & Therapeutic Efficacy D->E Enzyme inhibition

Fig 2. Mechanism of action as a purine bioisostere in enzymatic inhibition.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducible yields, the following protocol details the synthesis and characterization of the target compound.

Protocol A: Synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Reagents:

  • 3,5-Diamino-1,2,4-triazole (1.0 eq, 10 mmol, 0.99 g)

  • 1,1,3,3-Tetramethoxy-2-methylpropane (1.1 eq, 11 mmol)

  • Glacial acetic acid (2.0 mL)

  • Absolute ethanol (20 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend 3,5-diamino-1,2,4-triazole in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer. Causality: Ethanol provides a polar protic environment that stabilizes the transition states during enamine formation.

  • Activation: Add 1,1,3,3-tetramethoxy-2-methylpropane followed dropwise by glacial acetic acid. Causality: The acid acts as a catalyst to hydrolyze the acetal in situ, releasing the highly reactive 2-methylmalonaldehyde while simultaneously activating its carbonyl carbons.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 80°C for 5 hours. Monitor the reaction progression via TLC (Eluent: DCM/MeOH 9:1). Causality: Maintaining 80°C ensures complete dehydration to the aromatic system but avoids the high-temperature thresholds (>120°C) that trigger the Dimroth rearrangement.

  • Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will form. Filter the solid under vacuum and wash sequentially with cold ethanol (2 x 5 mL) and diethyl ether (10 mL).

  • Purification: Recrystallize the crude product from a mixture of DMF/Ethanol to yield pure 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine as a crystalline solid.

Protocol B: Analytical Characterization

To validate the structural integrity of the synthesized compound, perform the following spectroscopic analyses:

  • LC-MS (ESI+): Expect a prominent molecular ion peak at m/z 150.07 [M+H]⁺, confirming the molecular weight of the condensed product.

  • ¹H NMR (400 MHz, DMSO-d6):

    • Singlet at ~2.30 ppm (3H, -CH₃) confirming the methyl group at C6.

    • Broad singlet at ~6.50 ppm (2H, -NH₂) confirming the intact primary amine at C2.

    • Two distinct singlets in the aromatic region (~8.50 and 8.90 ppm) corresponding to the isolated pyrimidine protons at C5 and C7.

References

  • PubChem. "1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456". National Center for Biotechnology Information. Available at:[Link]

  • JChemRev. "Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review". Journal of Chemical Reviews. Available at: [Link]

  • ACS Publications. "Diversity Oriented Synthesis of Polycyclic Heterocycles through the Condensation of 2-Amino[1,2,4]triazolo[1,5-a]pyrimidines with 1,3-Diketones". ACS Combinatorial Science. Available at:[Link]

  • MDPI. "First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies". Pharmaceuticals. Available at:[Link]

  • NIH. "Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase". European Journal of Medicinal Chemistry. Available at:[Link]

Exploratory

The 6-Methyl-Triazolopyrimidine Scaffold: A Privileged Chemotype in Modern Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Mechanistic Rationale In the landscape of small-molecule d...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Mechanistic Rationale

In the landscape of small-molecule drug discovery, the identification and optimization of privileged scaffolds are paramount. The [1,2,4]triazolo[1,5-a]pyrimidine (TP) core, and specifically its 6-methyl substituted derivative , has emerged as a highly versatile and potent pharmacophore. As a purine bioisostere, this nitrogen-rich fused bicyclic system offers profound advantages over traditional indoles, purines, and pyrimidines, primarily due to its enhanced metabolic stability, favorable ADME-PK (Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics) profile, and unique hydrogen-bonding vectors[1].

The structural causality behind the success of the 6-methyl-triazolopyrimidine scaffold lies in two fundamental properties:

  • Electronic Distribution and Metal Chelation: The presence of accessible electron pairs on the N1, N3, and N4 atoms allows the scaffold to act as a versatile multidentate ligand. This is critical for targeting metalloenzymes, where the scaffold can directly coordinate with catalytic metal ions (e.g.,

    
     in Carbonic Anhydrase or 
    
    
    
    in superoxide scavenging complexes)[2].
  • Steric Vectoring via the 6-Methyl Group: The strategic placement of a methyl group at the C6 position introduces a localized hydrophobic bulk. In the context of structure-based drug design (SBDD), this methyl group restricts the rotational degrees of freedom of the molecule and optimally fills lipophilic sub-pockets within target enzymes (such as PDE10A or DHODH), thereby driving binding enthalpy without incurring a massive entropic penalty[3][4].

G A 6-Methyl-Triazolopyrimidine Scaffold B Purine Bioisosterism A->B Structural Mimicry C Metal Chelation (N1, N3, N4) A->C Electron Pair Donation D PDE10A & BRD9 Inhibition (CNS & Epigenetics) B->D ATP/Acetyl-Lysine Competition E Metalloenzyme Inhibition (CA IX/XII & DHODH) C->E Zn2+ / Cu2+ Coordination

Fig 1: Logical relationship of the 6-methyl-triazolopyrimidine scaffold's binding mechanisms.

Pharmacological Applications & Target Validation

The 6-methyl-triazolopyrimidine core has been successfully deployed across multiple therapeutic areas. By acting as an acetyl-lysine or ATP competitive mimic, it has shown remarkable efficacy in both oncology and infectious diseases.

Oncology: Carbonic Anhydrase and Epigenetic Targets

Hypoxic tumors rely heavily on Carbonic Anhydrase (CA) isoforms IX and XII to regulate intracellular pH. Methyl-substituted triazolopyrimidines have been designed as selective inhibitors of these tumor-associated isoforms. Kinetic studies demonstrate that these derivatives selectively inhibit hCA IX and XII with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 values in the sub-micromolar range, while sparing off-target isoforms (hCA I, II)[5]. Furthermore, the scaffold has been utilized to probe the induced-fit pocket plasticity of the BRD9 bromodomain, acting as an acetyl-lysine mimetic to disrupt epigenetic dysregulation.
CNS Disorders: PDE10A Inhibition

In the pursuit of novel therapeutics for schizophrenia, the triazolopyrimidine scaffold has been evaluated against Phosphodiesterase 10A (PDE10A). Fragment-based discovery efforts have shown that while 5,7-substitutions offer potent activity, the 6-methyltriazolopyrimidine derivatives provide a critical synthetic baseline for exploring the catalytic pocket of the PDE10A enzyme, acting as a competitive inhibitor against cyclic nucleotides[4].

Infectious Diseases: Antimalarial DHODH Inhibitors

Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) is a validated target for antimalarial therapy. QSAR and molecular docking studies reveal that the methyltriazolopyrimidine ring effectively interacts with polar and nonpolar amino acids within the enzyme, while appended substituted phenyl rings project into the hydrophobic ubiquinone-binding pocket, halting pyrimidine biosynthesis in the parasite[3].

Quantitative Data Summary
Target EnzymeDisease IndicationScaffold VariantActivity MetricPrimary Mechanism of Action
Carbonic Anhydrase IX/XII Cancer (Hypoxic Tumors)5-methyl / 6-methyl TPngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

= 0.75 - 10.5 μM

Chelation at active site[5]
DHODH Malaria2-methyl / 6-methyl TP

< 1 μM (in silico)
Hydrophobic pocket binding[3]
PDE10A Schizophrenia / CNS6-methyl TP

~ 20-50 nM
ATP-competitive pocket binding[4]
BRD9 Bromodomain Epigenetic Dysregulation5-methyl / 6-methyl TP

< 100 nM
Acetyl-lysine competitive mimicry

Synthetic Methodology: A Self-Validating Protocol

To ensure high scientific integrity and reproducibility, the following protocol details the synthesis of the 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine core. The most robust and widely utilized method involves the condensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound (e.g., ethyl 2-methyl-3-oxobutanoate).

Causality of Experimental Choices: Glacial acetic acid is selected as the solvent because it acts as a dual-purpose reagent. It provides the acidic protons necessary to activate the carbonyl carbon for nucleophilic attack by the exocyclic amine of the triazole (imine formation), and subsequently facilitates the intramolecular cyclization via the endocyclic nitrogen, driving the thermodynamic formation of the fused aromatic system.

Step-by-Step Protocol: Synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Reagents Required:

  • 3-Amino-1,2,4-triazole (1.0 equivalent)

  • Ethyl 2-methyl-3-oxobutanoate (1.1 equivalents)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Diethyl ether (for trituration)

Workflow:

  • Initiation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-amino-1,2,4-triazole (10.0 g, 119 mmol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Stir at ambient temperature until a partial suspension/solution is achieved.

  • Electrophile Addition: Dropwise, add ethyl 2-methyl-3-oxobutanoate (18.9 g, 131 mmol) over 10 minutes. Note: The dropwise addition prevents rapid exothermic side reactions and minimizes the formation of uncyclized Schiff base intermediates.

  • Reflux & Cyclization: Heat the reaction mixture to reflux (approx. 118°C) under an inert nitrogen atmosphere for 12 hours. The reaction progress can be monitored via TLC (Dichloromethane:Methanol 9:1).

  • Cooling & Precipitation: Allow the reaction to cool to room temperature. As the mixture cools, the thermodynamic product (6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol) will begin to precipitate due to its lower solubility in cold acetic acid.

  • Isolation: Pour the crude mixture into 200 mL of ice-cold distilled water to maximize precipitation. Stir for 30 minutes.

  • Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 50 mL) to remove residual acetic acid, followed by cold diethyl ether (2 x 30 mL) to remove unreacted dicarbonyl starting material.

  • Drying: Dry the resulting solid in a vacuum oven at 60°C for 12 hours to yield the pure 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol as an off-white solid (Expected yield: 75-82%).

Workflow S1 Step 1: Reagent Preparation 3-amino-1,2,4-triazole + 1,3-dicarbonyl S2 Step 2: Condensation Reflux in Glacial Acetic Acid (12h) S1->S2 S3 Step 3: Cyclization Thermodynamic Pyrimidine Ring Closure S2->S3 S4 Step 4: Isolation Ice-Water Precipitation & Vacuum Filtration S3->S4 S5 Step 5: Purification Ether Wash & Vacuum Drying (Yield > 75%) S4->S5

Fig 2: Step-by-step synthetic workflow for the 6-methyl-triazolopyrimidine core.

Conclusion

The 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine scaffold represents a masterclass in rational drug design. By combining the structural mimicry of purines with tunable hydrophobic vectors and potent metal-chelating properties, it bypasses many of the pharmacokinetic liabilities associated with traditional heterocycles. As demonstrated by its efficacy against targets ranging from Carbonic Anhydrase to PDE10A, mastering the synthetic functionalization of this scaffold provides medicinal chemists with a highly privileged starting point for hit-to-lead optimization.

References

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: National Center for Biotechnology Information (NCBI) / PMC URL:[1]

  • Chemometric modeling, docking and in silico design of triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors as antimalarials Source: PubMed / European Journal of Medicinal Chemistry URL:[3]

  • Fragment-Based Discovery of Pyrimido[1,2-b]indazole PDE10A Inhibitors Source: J-Stage URL:[4]

  • Design and Synthesis of 2-substituted [1,2,4]Triazolo[1,5-a]pyrimidines Tethered with Umbelliferone as Selective Carbonic Anhydrase IX and XII Inhibitors Source: ResearchGate / Anti-Cancer Agents in Medicinal Chemistry URL:[5]

  • 9H-Purine Scaffold Reveals Induced-Fit Pocket Plasticity of the BRD9 Bromodomain Source: Semantic Scholar / Journal of Medicinal Chemistry URL:[6]

  • Copper(II) complexes with 1,2,4-triazolo[1,5-a]pyrimidine and its 5,7-dimethyl derivative Source: ResearchGate URL:[2]

Sources

Foundational

The Versatile Scaffold: A Technical Guide to the Therapeutic Potential of Triazolo[1,5-a]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its remarkable structural versatility and broad spectrum of biological activities.[1][4][5][6][7] This guide provides a comprehensive technical overview of the therapeutic potential of triazolo[1,5-a]pyrimidine derivatives, delving into their diverse mechanisms of action, structure-activity relationships, and applications in various disease areas. We will explore their roles as kinase inhibitors, microtubule-targeting agents, and modulators of other key biological targets. Furthermore, this guide will present detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical resource for researchers in the field of drug discovery and development.

Introduction: The Triazolo[1,5-a]pyrimidine Core - A Scaffold of Opportunity

The[1][2][3]triazolo[1,5-a]pyrimidine ring system, an aza-analog of the purine scaffold, presents a unique combination of physicochemical properties that make it an attractive starting point for the design of novel therapeutics.[1] Its isoelectronic relationship with purines allows it to mimic endogenous ligands and interact with a wide array of biological targets.[1] This versatility has led to the development of triazolopyrimidine derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[4][6][7][8]

The core structure consists of a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring. This fusion creates a planar, aromatic system with distinct electronic properties that can be readily modified through substitution at various positions. This chemical tractability allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of triazolo[1,5-a]pyrimidine derivatives spans a remarkable range of diseases, a testament to the scaffold's ability to interact with diverse biological targets.

Anticancer Activity

A significant body of research has focused on the development of triazolo[1,5-a]pyrimidine derivatives as anticancer agents.[1][2][3][9] These compounds exert their antiproliferative effects through various mechanisms, including:

  • Kinase Inhibition: Many triazolopyrimidine derivatives have been designed as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. They have shown inhibitory activity against a range of kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[10]

  • Tubulin Polymerization Modulation: Some derivatives have a unique mechanism of action involving the modulation of microtubule dynamics.[2][11] Unlike classic tubulin inhibitors like paclitaxel, these compounds can promote tubulin polymerization but do not compete for the paclitaxel binding site.[2][11] Instead, they have been shown to inhibit the binding of vinca alkaloids to tubulin.[2][11] This distinct mechanism may offer an advantage in overcoming multidrug resistance.[2][11]

  • Inhibition of S-Phase Kinase-Associated Protein 2 (SKP2): More recent research has identified triazolo[1,5-a]pyrimidine-based small molecules as potent inhibitors of SKP2, an E3 ubiquitin ligase that plays a crucial role in cell cycle progression and is often overexpressed in cancer.[12] Inhibition of SKP2 leads to the accumulation of its substrates, such as the cell cycle inhibitors p21 and p27, resulting in cell cycle arrest and apoptosis.[12]

  • Overcoming Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by efflux pumps like P-glycoprotein (ABCB1). Several triazolo[1,5-a]pyrimidine derivatives have been identified as potent ABCB1 inhibitors, capable of reversing resistance to conventional chemotherapeutic agents like paclitaxel.[13][14]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors CDK CDK Cell_Cycle_Progression Cell Cycle Progression CDK->Cell_Cycle_Progression Triazolo_Pyrimidine Triazolo[1,5-a]pyrimidine Derivative Triazolo_Pyrimidine->RTK Inhibition Triazolo_Pyrimidine->PI3K Inhibition Triazolo_Pyrimidine->CDK Inhibition Proliferation_Survival Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation_Survival

Caption: Inhibition of key signaling pathways by triazolo[1,5-a]pyrimidine derivatives.

Antimicrobial and Antiviral Activity

The structural similarity of the triazolo[1,5-a]pyrimidine scaffold to purines also makes it a promising framework for the development of anti-infective agents.

  • Antibacterial Activity: Certain derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1] One of the identified mechanisms of action is the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.[15]

  • Antiviral Activity: Triazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of viral polymerases, showing potential against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[1]

Anti-inflammatory and CNS Applications
  • Anti-inflammatory Activity: The scaffold has been explored for its potential in treating inflammatory conditions. Some derivatives have shown analgesic and anti-inflammatory properties.[7][8]

  • Central Nervous System (CNS) Activity: Triazolo[1,5-a]pyrimidine derivatives have been investigated for their potential in treating neurological and psychiatric disorders. For instance, some have been identified as positive modulators of the GABAA receptor, suggesting anticonvulsant activity.[16]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of triazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding the structure-activity relationship (SAR) is crucial for the rational design of potent and selective drug candidates.

For example, in a series of anticancer agents targeting tubulin, a clear SAR was established. A (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group at the 5-position was found to be critical for high potency.[2][11] Similarly, the presence of fluoro atoms at the ortho positions of a phenyl ring attached to the core was necessary for optimal activity.[2][11]

Synthesis of Triazolo[1,5-a]pyrimidine Derivatives

Several synthetic routes have been developed to access the triazolo[1,5-a]pyrimidine scaffold. The most common strategies involve the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[1]

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - 3-Amino-1,2,4-triazole - 1,3-Dicarbonyl Compound Reaction Cyclocondensation Reaction (e.g., in acetic acid or ethanol) Start->Reaction Purification Purification - Recrystallization - Column Chromatography Reaction->Purification Characterization Characterization - NMR (1H, 13C) - Mass Spectrometry - X-ray Crystallography Purification->Characterization Final_Product Triazolo[1,5-a]pyrimidine Derivative Characterization->Final_Product MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate and allow to attach overnight. Compound_Treatment 2. Treat cells with various concentrations of the triazolopyrimidine derivative. Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 48-72 hours). Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well and incubate for 2-4 hours. Incubation->MTT_Addition Formazan_Solubilization 5. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. MTT_Addition->Formazan_Solubilization Absorbance_Measurement 6. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Formazan_Solubilization->Absorbance_Measurement Data_Analysis 7. Calculate the IC50 value. Absorbance_Measurement->Data_Analysis

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Bio-activeTriazolo[4,3-a]pyrimidines via Condensation of 3-Amino-1,2,4-triazole with 1,3-Dicarbonyls

Application Note: Synthesis of Bio-active[1][2][3]Triazolo[4,3-a]pyrimidines via Condensation of 3-Amino-1,2,4-triazole with 1,3-Dicarbonyls Abstract This guide provides a comprehensive overview and detailed protocols fo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Bio-active[1][2][3]Triazolo[4,3-a]pyrimidines via Condensation of 3-Amino-1,2,4-triazole with 1,3-Dicarbonyls

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of[1][2][3]triazolo[4,3-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The core of this synthesis is the condensation reaction between 3-amino-1,2,4-triazole and various 1,3-dicarbonyl compounds. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this robust reaction for the creation of novel molecular entities.

Introduction: The Significance of the Triazolopyrimidine Scaffold

The fusion of pyrimidine and 1,2,4-triazole rings creates the[1][2][3]triazolopyrimidine scaffold, a privileged heterocyclic system in drug discovery.[4][5] Molecules incorporating this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5][6][7] The synthetic accessibility and the ease with which substituents can be introduced make the condensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyls a cornerstone strategy for building libraries of these valuable compounds.[8]

The reaction's versatility allows for the use of various 1,3-dicarbonyl compounds, such as β-ketoesters (e.g., ethyl acetoacetate) and β-diketones (e.g., acetylacetone), leading to a diverse range of substituted triazolopyrimidines. Understanding the nuances of this reaction is key to efficiently producing novel candidates for drug development programs.

Reaction Mechanism and Isomeric Considerations

The reaction between 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound is a classic example of a condensation-cyclization sequence. The 3-amino-1,2,4-triazole acts as a binucleophile, possessing two reactive nitrogen atoms: the exocyclic amino group and the N4 of the triazole ring.

The generally accepted mechanism proceeds as follows:

  • Initial Condensation: The more nucleophilic exocyclic amino group of 3-amino-1,2,4-triazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

  • Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form a stable enamine or imine intermediate.

  • Intramolecular Cyclization: The endocyclic N4 atom of the triazole ring then attacks the remaining carbonyl group, initiating the ring-closing step.

  • Final Dehydration: A second molecule of water is eliminated to form the aromatic[1][2][3]triazolo[4,3-a]pyrimidine ring system.

Reaction_Mechanism Reactants 3-Amino-1,2,4-triazole + 1,3-Dicarbonyl Intermediate1 Enamine Intermediate (after initial condensation and dehydration) Reactants->Intermediate1 H+, -H2O Intermediate2 Cyclized Intermediate (non-aromatic) Intermediate1->Intermediate2 Intramolecular Cyclization Product [1,2,4]Triazolo[4,3-a]pyrimidine (Final Product) Intermediate2->Product -H2O

Caption: Reaction Mechanism of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl.

A Note on Isomerism and the Dimroth Rearrangement

It is crucial for researchers to be aware of the possibility of forming different isomers. While the[1][2][3]triazolo[4,3-a]pyrimidine is often the kinetic product, under certain conditions (e.g., strong acid or base, prolonged heating), it can undergo a Dimroth rearrangement to form the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.[1][3][9] This rearrangement involves a ring-opening and ring-closing sequence that effectively swaps the positions of endocyclic and exocyclic nitrogen atoms.[2][3] The reaction conditions, therefore, must be carefully controlled to isolate the desired isomer.

Experimental Protocols

The following protocols provide a general framework for the synthesis. Optimization of solvent, temperature, and reaction time may be necessary depending on the specific substrates used.

General Experimental Workflow

A clear, systematic workflow is essential for reproducibility and safety.

Experimental_Workflow Start Weigh Reactants (Triazole & Dicarbonyl) Setup Reaction Setup (Flask, Condenser, Stirrer) Start->Setup Solvent Add Solvent (e.g., Acetic Acid, Ethanol) Setup->Solvent Reaction Heat to Reflux (Monitor by TLC) Solvent->Reaction Workup Reaction Work-up (Cool, Pour into Water/Ice) Reaction->Workup Filtration Filter Crude Product Workup->Filtration Purification Purification (Recrystallization) Filtration->Purification Characterization Product Characterization (NMR, MS, m.p.) Purification->Characterization

Caption: General Experimental Workflow for Synthesis.

Protocol 1: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine

This protocol details the reaction using acetylacetone as the 1,3-dicarbonyl component.

  • Materials:

    • 3-Amino-1,2,4-triazole (1.0 eq)

    • Acetylacetone (2,4-pentanedione) (1.1 eq)

    • Glacial Acetic Acid (as solvent)

    • Ethanol (for recrystallization)

    • Deionized Water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-1,2,4-triazole (e.g., 10 mmol, 0.84 g).

    • Add glacial acetic acid (e.g., 20 mL). Stir the mixture to achieve dissolution or a fine suspension.

    • Add acetylacetone (11 mmol, 1.1 g, ~1.12 mL) dropwise to the stirring mixture.

    • Heat the reaction mixture to reflux (approx. 118-120 °C) and maintain for 4-6 hours.[8]

      • Causality Note: Acetic acid serves as both the solvent and an acid catalyst, protonating the carbonyl group of acetylacetone to facilitate the initial nucleophilic attack. Refluxing provides the necessary activation energy and helps drive the dehydration steps to completion.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting material indicates reaction completion.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture slowly into a beaker containing ice-cold water (approx. 100 mL) while stirring. A precipitate will form.

    • Collect the crude product by vacuum filtration, washing the solid with cold water to remove residual acetic acid.

    • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield colorless crystals.

    • Dry the purified product in a vacuum oven. Characterize by NMR, Mass Spectrometry, and melting point analysis.

Protocol 2: Synthesis of 7-methyl-5-oxo-4,5-dihydro-[1][2][3]triazolo[4,3-a]pyrimidine

This protocol uses ethyl acetoacetate, a β-ketoester, which results in a different substitution pattern on the pyrimidine ring.

  • Materials:

    • 3-Amino-1,2,4-triazole (1.0 eq)

    • Ethyl acetoacetate (1.05 eq)

    • Absolute Ethanol (as solvent)

    • Catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) - Optional but recommended

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve 3-amino-1,2,4-triazole (e.g., 10 mmol, 0.84 g) in absolute ethanol (e.g., 25 mL).

    • Add ethyl acetoacetate (10.5 mmol, 1.37 g, ~1.34 mL) to the solution.

    • Optional: Add 2-3 drops of concentrated hydrochloric acid to catalyze the reaction.

    • Heat the mixture to reflux and maintain for 8-12 hours.

      • Causality Note: Using a neutral solvent like ethanol often requires longer reaction times compared to acetic acid. The optional acid catalyst significantly accelerates the condensation step.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture in an ice bath. The product often precipitates directly from the ethanol solution.

    • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

    • If precipitation is incomplete, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Recrystallize from ethanol if further purification is needed.

    • Dry the product and characterize.

Data Summary and Expected Outcomes

The choice of 1,3-dicarbonyl substrate dictates the substitution pattern of the final product. The following table summarizes typical reactions and expected outcomes.

1,3-Dicarbonyl SubstrateProduct SubstituentsTypical SolventApprox. TimeExpected Yield
Acetylacetone5-methyl, 7-methylAcetic Acid4-6 h75-90%
Ethyl Acetoacetate7-methyl, 5-oxoEthanol / Acid cat.8-12 h70-85%
Dibenzoylmethane5-phenyl, 7-phenylAcetic Acid6-10 h65-80%
Ethyl Benzoylacetate7-phenyl, 5-oxoAcetic Acid8-12 h60-75%

Yields are approximate and highly dependent on reaction scale, purity of reagents, and purification efficiency.

Applications in Drug Development

The triazolopyrimidine scaffold is a key pharmacophore in modern drug design. Its rigid, planar structure and distribution of hydrogen bond donors and acceptors allow it to interact with a variety of biological targets.

  • Anticancer Agents: Numerous triazolopyrimidine derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[10][11] They have been investigated as inhibitors of kinases and other enzymes crucial for cancer cell growth.

  • Antimicrobial Agents: The scaffold has been incorporated into compounds showing potent activity against bacteria and fungi.[6][12] Some derivatives are being explored as novel antibiotics to combat drug-resistant strains.

  • Antiviral Activity: Triazolopyrimidines have been identified as promising antiviral agents, with activity reported against a range of viruses.[4]

  • CNS and Anti-inflammatory applications: Derivatives have also shown potential as anti-inflammatory, analgesic, and antipyretic agents, highlighting the broad therapeutic potential of this chemical class.[6]

The synthetic methods described herein provide a direct and efficient entry point for chemists to generate novel analogs for screening in these and other therapeutic areas.

References

  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. National Center for Biotechnology Information. [Link]

  • Dimroth rearrangement. Wikipedia. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Center for Biotechnology Information. [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Preprints.org. [Link]

  • Synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine Derivatives by Cyclocondensation of a 2-Thioxopyrimidin-4(3H)-one with Hydrazonoyl Halides. ResearchGate. [Link]

  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ScienceDirect. [Link]

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. ProQuest. [Link]

  • The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]

  • The Structure of Certain Polyazaindenes. II. The Product from Ethyl Acetoacetate and 3-Amino-1,2,4-triazole. ACS Publications. [Link]

  • Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ResearchGate. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science. [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Ejournal UPI. [Link]

  • Dotting the i′s in Three-Component Biginelli-Like Condensations Using 3-Amino-1,2,4-triazole as a 1,3-Binucleophile. ResearchGate. [Link]

  • Antimicrobial Activity of[1][2][3]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1][3]thiazepine Derivatives. ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. [Link]

Sources

Application

Application Notes and Protocols for the Recrystallization of 6-Methyl-triazolo[1,5-a]pyrimidin-2-amine

Application Notes and Protocols for the Recrystallization of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purificat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Recrystallization of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification

6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its isosteric relationship with purines, enabling it to interact with a wide range of biological targets. The efficacy and safety of such compounds are directly dependent on their purity. Recrystallization is a fundamental, cost-effective, and powerful technique for purifying solid organic compounds, making it an essential step in the synthesis and development of active pharmaceutical ingredients (APIs).

This guide provides a detailed examination of suitable recrystallization solvents and protocols for 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine. The methodologies are derived from established practices for analogous triazolopyrimidine structures and fundamental principles of crystallization.

Part 1: The Science of Solvent Selection

The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures. This differential solubility is the driving force for crystal formation upon cooling. For the triazolopyrimidine class of compounds, polar protic solvents are often a good starting point.

Based on literature for structurally related compounds, ethanol (EtOH) and its aqueous mixtures are frequently successful.[2][3][4][5] The polarity of ethanol can effectively solvate the amine and nitrogen-containing heterocyclic rings at high temperatures. The addition of water as an anti-solvent can further decrease solubility upon cooling, enhancing the recovery of the purified product.

In cases where the compound exhibits poor solubility in common alcohols, a more potent polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) may be necessary.[6] However, these solvents have high boiling points and can be difficult to remove. Therefore, their use typically involves an "anti-solvent" crystallization method, where a miscible solvent in which the compound is insoluble is added to induce precipitation.

Key Solvent Properties for Consideration
Solvent SystemBoiling Point (°C)PolarityRationale for UsePotential Issues
Ethanol (95%) ~78Polar ProticGood general-purpose solvent for triazolopyrimidines. Volatile and easy to remove.[2]May have high solubility even at low temperatures, leading to lower yield.
Ethanol/Water Variable (78-100)Polar ProticThe water acts as an anti-solvent, reducing solubility upon cooling and potentially increasing yield.The compound may "oil out" if the solvent composition or cooling rate is not optimal.
Isopropanol 82.6Polar ProticSimilar properties to ethanol, can be a good alternative.Similar yield issues as ethanol may arise.
DMF/Anti-solvent 153 (DMF)Polar AproticExcellent solvating power for poorly soluble compounds.[6]Difficult to remove residual DMF. Requires careful selection of an anti-solvent.
DMSO/Anti-solvent 189 (DMSO)Polar AproticHighest solvating power for highly insoluble compounds.[6]Very high boiling point makes removal challenging. Can be hygroscopic.

Part 2: Experimental Protocols

Protocol A: Standard Recrystallization using Ethanol or Aqueous Ethanol

This protocol is the recommended starting point for the purification of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine, based on its successful application for analogous compounds.[2][3]

Step-by-Step Methodology:

  • Dissolution: Place the crude 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture to a gentle boil using a hot plate. Add more hot ethanol in small portions until the solid completely dissolves.[7][8] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization in the funnel.[9]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7] Once the flask has reached ambient temperature, it can be placed in an ice bath to maximize crystal formation.[8]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.[8]

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

Protocol B: Anti-Solvent Recrystallization from DMF

This protocol is designed for instances where 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine exhibits poor solubility in standard solvents.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, dissolve the crude compound in the minimum amount of DMF at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add a suitable anti-solvent with stirring until the solution becomes persistently cloudy (the cloud point). Common anti-solvents for DMF include water, ethanol, isopropanol, or ethyl acetate.[2] The choice of anti-solvent will depend on the specific solubility characteristics of the compound.

  • Crystal Formation: Gently warm the mixture until the solution becomes clear again. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. It is critical to wash the crystals thoroughly with the chosen anti-solvent to remove all traces of DMF.

  • Drying: Dry the crystals under high vacuum, potentially with gentle heating, to ensure complete removal of both the anti-solvent and the high-boiling DMF.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow General Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B C Dissolved Compound in Saturated Solution B->C D Hot Gravity Filtration C->D if impurities present F Slow Cooling to Room Temperature E Removal of Insoluble Impurities D->E E->F G Ice Bath Cooling F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Drying J->K L Pure Crystals K->L

Caption: A flowchart of the key stages in a typical recrystallization process.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseRecommended Solution
Compound does not dissolve Incorrect solvent choice.Try a more polar solvent or switch to Protocol B (DMF/Anti-solvent).
No crystals form upon cooling Too much solvent was used; solution is not saturated.[10]Boil off some of the solvent to concentrate the solution and attempt to cool again.[11]
Solution is supersaturated.[10]Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce nucleation.[1]
Compound "oils out" The solution is too saturated, or the cooling is too rapid.[12]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10]
Low recovery of product Too much solvent was used; compound has significant solubility in the cold solvent.[1]Ensure the minimum amount of hot solvent is used. Cool the solution in an ice-salt bath for a lower temperature. Concentrate the mother liquor to recover a second crop of crystals.[1]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13]

  • Ventilation: All procedures, especially those involving heating solvents, should be performed in a well-ventilated fume hood.

  • Heating: Use a hot plate with a stirrer for even heating. Avoid open flames when working with flammable solvents like ethanol. Be aware that hot glassware looks the same as cold glassware.[13]

  • Solvent Hazards:

    • Ethanol: Flammable.

    • DMF: A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Jalilian, Z., et al. (2025). Preparation of[1][2][3]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on Magnetite Nanoparticles. Chemical Methodologies.

  • Nerz, D.
  • Al-Suwaidan, I. A., et al. (2025).
  • Al-Omary, F. A., et al. (2013).
  • El-Sayed, N. N. E., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules.

  • ResearchGate. (2025).
  • University of York.
  • University of York.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Mrayej, O. A., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology.
  • Recrystalliz
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Studylib. (2015).
  • UCT Science.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)

Sources

Method

Application Note: Microwave-Assisted Synthesis of Triazolopyrimidine Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, High-Yield Protocols, and Self-Validating Workflows Executive Summary & Mechanistic Rationale Tri...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, High-Yield Protocols, and Self-Validating Workflows

Executive Summary & Mechanistic Rationale

Triazolopyrimidines are privileged bicyclic pharmacophores that exhibit profound antimicrobial, anticancer, and antiviral properties[1][2]. Historically, the synthesis of these fused heterocycles via conventional conductive heating has been plagued by prolonged reaction times (12–24 hours), suboptimal yields, and the generation of thermodynamic side-products[1].

Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters the reaction kinetics. By utilizing dielectric heating, microwave irradiation directly couples with the dipole moments of polar reagents and solvents (such as ethanol or the reactants themselves in solvent-free conditions). This results in localized superheating , which rapidly drives the reaction mixture past the activation energy barriers of complex multi-step condensations[3]. Consequently, the cyclization of intermediates into triazolopyrimidines is achieved in minutes, preventing the thermal degradation associated with prolonged refluxing and significantly boosting the yield[2][3].

Causality MW Microwave Irradiation (300W, 120°C) DH Dielectric Heating MW->DH LSH Localized Superheating MW->LSH K Increased Reaction Kinetics (Arrhenius Effect) DH->K LSH->K Y Higher Yields (75-98%) K->Y T Reduced Time (5-15 mins) K->T

Kinetic advantages of microwave dielectric heating in organic synthesis.

Synthetic Workflow & Reaction Pathway

The most efficient route to highly substituted triazolopyrimidines is a one-pot, multicomponent reaction. A prime example is the catalyst-free reaction of 3-amino-1H-1,2,4-triazoles, aromatic aldehydes, and barbituric acids[3].

Causality of the Pathway:

  • Knoevenagel Condensation: The reaction initiates with the condensation of the highly reactive aldehyde and the active methylene group of barbituric acid, forming an arylidene intermediate[3].

  • Nucleophilic Attack: The exocyclic amine of the 3-amino-1,2,4-triazole acts as a nucleophile, attacking the Michael acceptor of the arylidene intermediate[3].

  • Cyclization & Dehydration: Microwave irradiation provides the rapid thermal burst required to force the intramolecular cyclization and subsequent dehydration, yielding the thermodynamically stable triazolopyrimidine[3].

Pathway R1 Aldehyde + Barbituric Acid Step1 Knoevenagel Condensation R1->Step1 R2 3-Amino-1H- 1,2,4-triazole Step2 Nucleophilic Attack R2->Step2 Int1 Arylidene Intermediate Step1->Int1 Int1->Step2 Int2 Michael Adduct Step2->Int2 Step3 Intramolecular Cyclization & Dehydration Int2->Step3 Prod Triazolopyrimidine Derivative Step3->Prod

Proposed multicomponent synthesis pathway for triazolopyrimidines.

Experimental Protocols

Protocol A: Catalyst-Free One-Pot Synthesis of Dihydropyrimido-triazolopyrimidines

This protocol leverages solvent-free or minimal-solvent conditions to maximize dielectric heating efficiency.

  • Materials: 3-amino-1H-1,2,4-triazole (1.0 mmol), Aromatic aldehyde (1.0 mmol), Barbituric acid (1.0 mmol)[3].

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

Step-by-Step Methodology:

  • Reagent Homogenization: In a 10 mL microwave-safe borosilicate vial, combine the three reagents. Causality: Intimate physical contact is mandatory in solvent-free MAOS to ensure uniform heat distribution and prevent localized charring.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 300 W for 5–10 minutes at room temperature equivalent settings[3]. Causality: Power levels exceeding 300 W or prolonged heating beyond 10 minutes have been shown to cause product decomposition, reducing the overall yield[3].

  • Isolation: Allow the vessel to cool. Triturate the solid mass with cold ethanol, filter under vacuum, and air dry.

  • Self-Validation Check: The product should precipitate cleanly. Confirm the absence of the starting aldehyde via TLC (Ethyl Acetate:Hexane 1:1). A yield of ~98% is expected[3].

Protocol B: Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines via Trifluoromethylated Diketones

This protocol utilizes ethanol as a polar microwave-absorbing solvent to facilitate the condensation of diketones.

  • Materials: 5-(methylthio)-2H-1,2,4-triazol-3-amine (0.01 mol), 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (0.01 mol), Aromatic aldehyde (0.01 mol), Ethanol (5 mL)[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the reagents in 5 mL of absolute ethanol within a microwave-safe vial[1]. Causality: Ethanol acts as an excellent microwave receptor (high loss tangent), rapidly transferring thermal energy to the solvated reactants.

  • Irradiation: Irradiate the mixture under microwave conditions at 120 °C for 10–15 minutes [1].

  • Workup: Allow the reaction mixture to stand overnight at room temperature to promote crystallization[1].

  • Isolation: Filter the solid triazolopyrimidine products, wash with cold ethanol, and dry in air[1].

  • Self-Validation Check: The protocol is designed to yield high-purity products (75–78% yield) that do not require further recrystallization[1]. Verify purity by checking for a sharp melting point (e.g., 228-230 °C or 240-242 °C depending on the specific aldehyde used)[1].

Quantitative Data Analysis

The empirical data overwhelmingly supports the transition from conventional reflux to microwave-assisted synthesis. The table below summarizes the kinetic and yield advantages across various pyrimidine derivatives.

Compound ClassHeating ModeReaction TimeTemp / PowerYield (%)Ref
1,2,4-Triazolo[1,5-a]pyrimidines Conventional Reflux12–24 h78 °C45–55%[1]
1,2,4-Triazolo[1,5-a]pyrimidines Microwave10–15 min120 °C75–78%[1]
Pyrimido-triazolo-pyrimidines Conventional24 hRoom Temp0%[3]
Pyrimido-triazolo-pyrimidines Microwave5 min300 W98%[3]
Thiazolopyrimidines (Analogs) Conventional24 hReflux42–55%
Thiazolopyrimidines (Analogs) Microwave8 min140 °C69–88%

Self-Validating Systems & Quality Control

To ensure the integrity of the synthesized triazolopyrimidines, the following self-validating analytical checks must be integrated into the post-synthesis workflow:

  • FT-IR Spectroscopy: Successful cyclization is confirmed by the disappearance of primary amine bands (~3400 cm⁻¹) and the emergence of strong C=N stretching of the triazole ring at 1595–1606 cm⁻¹ , alongside C=O stretching at 1666–1670 cm⁻¹ [1].

  • NMR Spectroscopy: In ¹H NMR (DMSO-d6), the complete absence of aldehydic protons (~9–10 ppm) confirms that the Knoevenagel condensation went to completion. The presence of specific methoxy or methyl protons (e.g., singlets around 2.45–3.81 ppm) validates the incorporation of the starting diketones/aldehydes[1].

  • Melting Point Analysis: Microwave synthesis typically yields highly pure crystalline products. Sharp, uncorrected melting points (e.g., 240–242 °C for specific derivatives) serve as an immediate, low-cost validation of purity prior to downstream biological evaluation[1][2].

References

  • Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines - RSIS International - 1

  • Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an - D-NB -

  • Improved microwave-assisted catalyst-free synthesis of 9-aryl-5,9-dihydropyrimido[4,5-d][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones - RHHZ - 3

  • Chemical and Pharmacological Assessment of Substituted 1,2,4-Triazole Fused Pyrimidines as Anti-microbial Agent - IJPER - 2

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of triazolopyrimidine cyclization reactions

Welcome to the technical support center for triazolopyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of triazolopyrimidine cyclizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for triazolopyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of triazolopyrimidine cyclization reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve reaction yields and purity.

Troubleshooting Guide

This section addresses the most common challenges encountered during triazolopyrimidine cyclization, providing a systematic approach to problem-solving.

Problem: Low or No Product Yield

A low or nonexistent yield is the most frequent issue. The root cause often lies in one of three areas: starting material quality, reaction conditions, or the choice of reagents.

Question: My reaction has stalled, and TLC/LC-MS analysis shows only starting material. What should I do?

Answer: This issue points to problems with reaction activation, typically related to starting material purity, temperature, or the cyclizing agent.

Causality and Solutions:

  • Impure Starting Materials: The purity of your precursors, such as 3-amino-1,2,4-triazoles or pyrimidinylhydrazones, is critical.[1][2] Impurities from previous steps can inhibit the reaction or lead to unwanted side products.

    • Solution: Purify your starting materials by recrystallization or column chromatography. Confirm purity via NMR and melting point analysis before proceeding.[3]

  • Suboptimal Reaction Temperature: Cyclization reactions often have a significant activation energy barrier.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments while monitoring progress. Microwave irradiation can sometimes be highly effective, reducing reaction times from hours to minutes and improving yields.[4] However, be aware that excessive heat can promote side reactions or decomposition.[5][6]

  • Ineffective Cyclizing/Dehydrating Agent: The choice and activity of the agent used to facilitate the final ring closure are crucial.

    • Solution:

      • For condensations requiring dehydration (e.g., from an aminocrotonate intermediate), ensure your acid catalyst (like acetic acid or p-TsOH) is of good quality and present in the correct amount.[7]

      • For oxidative cyclizations (e.g., from a hydrazone), the oxidant's quality is key. Hypervalent iodine reagents like iodobenzene diacetate (IBD) are effective but can degrade.[8] Use freshly prepared or properly stored oxidants.[3] Consider screening alternative oxidants like FeCl₃ or even simple aeration under specific conditions.[9]

Problem: Formation of Multiple Products or Isomers

The formation of isomers, particularly in[8][10][11]triazolo[1,5-a]pyrimidine synthesis versus its other isomeric forms, is a common challenge that is highly dependent on reaction conditions.

Question: My reaction is producing a mixture of triazolopyrimidine isomers. How can I improve regioselectivity?

Answer: Regioselectivity in triazolopyrimidine synthesis is a known challenge, often dictated by the initial point of nucleophilic attack and subsequent rearrangement pathways. The formation of a[8][10][11]triazolo[4,3-c]pyrimidine intermediate, which can then undergo a Dimroth rearrangement to the more thermodynamically stable[8][10][11]triazolo[1,5-c]pyrimidine, is a classic example.[8]

Causality and Solutions:

  • Kinetic vs. Thermodynamic Control: The initial cyclization may lead to a kinetically favored isomer, which can rearrange to a more stable thermodynamic product under the right conditions.

    • Solution: To favor the thermodynamically stable isomer (often the [1,5-a] or [1,5-c] systems), consider increasing the reaction time or temperature. Adding a catalytic amount of acid (e.g., HCl) can facilitate the Dimroth rearrangement from a [4,3-c] intermediate to the desired [1,5-c] product.[8]

  • pH Control: The pH of the reaction can dictate the nucleophilicity of different nitrogen atoms in the triazole or hydrazine precursor, influencing the initial cyclization step.

    • Solution: Carefully control the pH. Mild acidic conditions often favor one regioselective pathway, while neutral or basic conditions may favor another.[12] For example, using a base like sodium ethoxide is common for reactions involving β-ketoesters.[13]

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to troubleshooting low reaction yields.

G start Low or No Yield Observed check_sm Verify Starting Material Purity (NMR, MP, LC-MS) start->check_sm purify_sm Purify Starting Materials (Recrystallization, Chromatography) check_sm->purify_sm Impure? check_conditions Review Reaction Conditions check_sm->check_conditions Pure purify_sm->start Re-run Reaction temp_screen Perform Temperature Screen (e.g., RT, 60°C, 100°C, Reflux) check_conditions->temp_screen time_study Extend Reaction Time (Monitor by TLC/LC-MS) check_conditions->time_study check_reagents Evaluate Cyclizing Agent / Catalyst check_conditions->check_reagents success Yield Improved temp_screen->success time_study->success new_reagent Use Fresh/Alternative Reagent (e.g., Fresh IBD, Different Acid) check_reagents->new_reagent new_reagent->success

Caption: A workflow for diagnosing and solving low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the[8][10][11]triazolo[1,5-a]pyrimidine core?

A1: The most prevalent and versatile methods involve the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.[7][14]

  • From β-Ketoesters: Reaction with compounds like ethyl acetoacetate in a solvent such as acetic acid or ethanol under reflux is a classic and effective method.[7]

  • From Enaminones: Using precursors like (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones provides a direct route to the fused ring system.[14]

  • Oxidative Cyclization: Another powerful strategy involves the oxidative cyclization of pyrimidinylhydrazones, often mediated by reagents like iodobenzene diacetate (IBD).[8]

Q2: How do I choose the right solvent and temperature for my cyclization?

A2: Solvent and temperature selection are critical for balancing reaction rate, solubility, and side-product formation. There is no single universal choice; optimization is key.

ParameterRecommendation & RationaleTypical Values
Solvent Polar protic solvents (e.g., ethanol, acetic acid) are common as they can facilitate proton transfer and often have good solubility for the starting materials.[7][14] Aprotic solvents (e.g., DMF, DMSO) are useful for reactions requiring higher temperatures or specific catalysts.[1]Ethanol, Acetic Acid, DMF, Toluene
Temperature Start at a moderate temperature (e.g., 60-80°C) and increase if the reaction is slow. Reflux conditions are frequently employed to maximize reaction rates.[5][6] For sensitive substrates, lower temperatures over longer periods may be necessary to minimize decomposition.60°C to Reflux (~80-140°C)
Concentration While not always necessary, high dilution conditions (1-5 mM) can be employed to minimize intermolecular side reactions like dimerization, especially if oligomerization is suspected.[15]0.1 M is typical; 1-5 mM for high dilution

Q3: My cyclization involves a Dimroth rearrangement. How can I control it?

A3: The Dimroth rearrangement involves the ring-opening and re-closing of a heterocyclic system. In this context, it's the conversion of a[8][10][11]triazolo[4,3-c]pyrimidine to a more stable[8][10][11]triazolo[1,5-c]pyrimidine.[8] This process can be slow but is often catalyzed by acid. If you isolate the [4,3-c] isomer, you can often convert it to the [1,5-c] isomer by dissolving it in a solvent like ethanol with a catalytic amount of concentrated HCl and stirring at room temperature or with gentle heating.[8]

General Reaction Mechanism

The diagram below illustrates a simplified mechanism for the common synthesis of a[8][10][11]triazolo[1,5-a]pyrimidine from 3-amino-1,2,4-triazole and a β-ketoester.

G cluster_0 Step 1: Initial Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 3-Amino-1,2,4-triazole C Aminocrotonate Intermediate A->C + B - H₂O B β-Ketoester D Cyclized Intermediate C->D Attack from Triazole N-2 E [1,2,4]triazolo[1,5-a]pyrimidine D->E - H₂O

Caption: Key steps in the synthesis of triazolopyrimidines.

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted-7-hydroxy-[8][10][11]triazolo[1,5-a]pyrimidines

This protocol is adapted from literature methods for the cyclization of 3-substituted-5-amino-1,2,4-triazoles with ethyl acetoacetate.[7]

Materials:

  • 3-substituted-5-amino-1,2,4-triazole (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • Glacial acetic acid (as solvent)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • To a round-bottom flask, add the 3-substituted-5-amino-1,2,4-triazole (1.0 equivalent).

  • Add glacial acetic acid to create a stirrable slurry (approx. 5-10 mL per gram of aminotriazole).

  • Add ethyl acetoacetate (1.2 equivalents) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 120°C).

  • Maintain reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Oxidative Cyclization of a Pyrimidinylhydrazone using IBD

This protocol describes the synthesis of[8][10][11]triazolo[1,5-c]pyrimidines via oxidative cyclization, which may involve a Dimroth rearrangement.[8]

Materials:

  • Aldehyde chloropyrimidinylhydrazone (1.0 eq)

  • Iodobenzene diacetate (IBD) (1.3 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Ethanol

  • Concentrated HCl (catalytic amount)

  • Round-bottom flask, nitrogen atmosphere setup

Procedure:

  • Dissolve the aldehyde chloropyrimidinylhydrazone (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add iodobenzene diacetate (IBD) (1.3 equivalents) to the solution in one portion.

  • Stir the reaction at room temperature for 6-12 hours. Monitor the formation of the intermediate by TLC.

  • Once the starting material is consumed, remove the DCM under reduced pressure.

  • To the resulting residue, add ethanol, followed by a catalytic amount of concentrated HCl (1-2 drops).

  • Stir the ethanolic solution at room temperature for 1-2 hours to facilitate the rearrangement to the final product.

  • Remove the ethanol under reduced pressure.

  • Perform an aqueous workup (e.g., partition between ethyl acetate and sodium bicarbonate solution).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final[8][10][11]triazolo[1,5-c]pyrimidine.

References

  • Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link][10][11][16]

  • Wang, T., et al. (2014). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[8][10][11]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 10, 1238-1245. [Link][8]

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link][13]

  • Booker, M. L., et al. (2011). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry, 54(14), 5114-5125. [Link][5][6]

  • Yadav, D. K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link][4]

  • Di Mola, A., et al. (2021). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[8][10][11]triazolo[1,5-a]pyrimidines. Organic & Biomolecular Chemistry, 19(31), 6839-6849. [Link][12]

  • El Mrayej, H., et al. (2023). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. Chemistry & Biodiversity. [Link][17]

  • Hassan, A. S. (2021). Recent Development in the Chemistry of Bicyclic 6+5 Systems, Part II: Chemistry of Triazolopyrimidine Derivatives. Journal of Heterocyclic Chemistry. [Link][18]

  • Abdelkhalek, A. S. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link][19]

  • Al-Ostath, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[8][10][11]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4045. [Link][9]

  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceutics, 14(6), 1191. [Link][7]

  • Zuniga, E. S., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3921-3926. [Link][20][21]

  • Zhang, Y., et al. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in Chemistry, 10, 916584. [Link][14]

  • Kumar, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104632. [Link][22]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Dimroth Rearrangement in Triazoles

Welcome to the technical support center for the Dimroth rearrangement in triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Dimroth rearrangement in triazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this versatile isomerization reaction. Here, we will delve into the nuances of reaction optimization, addressing common challenges and frequently asked questions to ensure the successful execution of your experiments.

Introduction to the Dimroth Rearrangement

The Dimroth rearrangement is a powerful thermal or catalyzed isomerization of certain N-heterocycles, most notably 1,2,3-triazoles, where an endocyclic and an exocyclic nitrogen atom exchange positions.[1] This rearrangement proceeds through a ring-opening/ring-closing mechanism, often referred to as an ANRORC (Addition of Nucleophile, Ring-Opening, Ring-Closure) pathway.[2][3] The primary driving force for this transformation is the formation of a thermodynamically more stable isomeric product.[2][3] Understanding and controlling the parameters of this reaction are crucial for its successful application in the synthesis of diverse molecular architectures, including active pharmaceutical ingredients.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the Dimroth rearrangement of triazoles and provides a systematic approach to resolving them.

Problem 1: Low or No Product Yield

Q: I am not observing any significant formation of my desired rearranged triazole. What are the likely causes and how can I improve the yield?

A: Low or no product yield is a common issue that can stem from several factors. A systematic evaluation of your reaction parameters is key to identifying the root cause.

Initial Checks:

  • Purity of Starting Material: Impurities in the starting triazole can inhibit the reaction or lead to undesired side reactions. Ensure your starting material is of high purity, which can be confirmed by techniques like NMR and elemental analysis.

  • Reagent Quality: The quality of catalysts (acid or base) and solvents is paramount. Use freshly distilled or high-purity solvents and ensure your catalysts have not degraded.

Troubleshooting Steps:

  • Catalyst and Reaction Conditions: The Dimroth rearrangement is often catalyzed by acid or base, or driven by heat.[2][4][5][6]

    • Acid/Base Catalysis: If you are using a catalytic amount of acid or base, consider increasing the loading. For acid catalysis, common choices include HCl, H₂SO₄, or p-toluenesulfonic acid.[4] For base catalysis, options include sodium hydroxide, potassium hydroxide, or sodium ethoxide.[4][7] The choice of catalyst can be substrate-dependent.

    • Thermal Conditions: If performing a thermal rearrangement, the temperature may be insufficient. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Some rearrangements require prolonged heating in a high-boiling solvent like pyridine.[1][2]

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate. Generally, polar solvents can facilitate the charge separation in the transition state of the ring-opening step. Experiment with a range of solvents with varying polarities.

Solvent Polarity (ET(30) Parameter) General Applicability Considerations
Pyridine40.2Commonly used for thermal rearrangements.[1][2]High boiling point, can be difficult to remove.
Ethanol51.9Good for base-catalyzed rearrangements.Can act as a nucleophile in some cases.
Water63.1Used in aqueous basic or acidic conditions.[2]Substrate must have sufficient solubility.
Dioxane36.0Aprotic solvent, can be used for thermal reactions.Lower polarity may slow down the reaction.
DMF43.8Polar aprotic solvent, can be effective.High boiling point.

This table provides a general guideline. Optimal solvent choice is substrate-dependent and requires empirical optimization.

  • Substituent Effects: The electronic nature of the substituents on the triazole ring plays a crucial role.

    • Electron-withdrawing groups (e.g., -NO₂, -CN, halides) on the triazole ring can facilitate the rearrangement by making the ring more susceptible to nucleophilic attack, which is the initial step in the ANRORC mechanism.[2][4]

    • Electron-donating groups (e.g., -alkyl, -alkoxy) can have the opposite effect and may require more forcing conditions.

Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low/No Product Yield check_purity Verify Purity of Starting Material & Reagents start->check_purity increase_catalyst Increase Catalyst (Acid/Base) Concentration check_purity->increase_catalyst If catalyzed increase_temp Increase Reaction Temperature check_purity->increase_temp If thermal monitor_reaction Monitor Reaction Progress (TLC, LC-MS, NMR) increase_catalyst->monitor_reaction increase_temp->monitor_reaction change_solvent Screen Different Solvents (Varying Polarity) change_solvent->monitor_reaction analyze_substituents Evaluate Substituent Electronic Effects success Improved Yield analyze_substituents->success Optimization leads to monitor_reaction->change_solvent No improvement monitor_reaction->analyze_substituents Still no improvement

Caption: Troubleshooting workflow for low product yield in Dimroth rearrangement.

Problem 2: Incomplete Reaction Conversion

Q: My reaction stalls, and I observe a mixture of starting material and product even after prolonged reaction times. How can I drive the reaction to completion?

A: Incomplete conversion often indicates that the reaction has reached equilibrium or that the reaction conditions are not sufficiently forcing to overcome the activation energy barrier.

Troubleshooting Steps:

  • Reversibility of the Rearrangement: The Dimroth rearrangement can be a reversible process. The position of the equilibrium is determined by the relative thermodynamic stabilities of the two isomers.[2][3]

    • If the desired product is not significantly more stable than the starting material, you may obtain an equilibrium mixture. In such cases, consider if it's possible to remove the product from the reaction mixture as it forms (e.g., by precipitation) to drive the equilibrium forward (Le Chatelier's principle).

  • Insufficient Energy Input: The activation energy for the rearrangement may be high.

    • Increase Temperature: As with low yield issues, a higher reaction temperature can provide the necessary energy to overcome the activation barrier.

    • Microwave Irradiation: This technique can sometimes accelerate the reaction and improve yields by providing localized and efficient heating.

  • Catalyst Deactivation: If using a catalyst, it may be deactivating over time.

    • Add More Catalyst: A fresh portion of the catalyst can be added to the reaction mixture to see if the reaction proceeds further.

Problem 3: Formation of Unexpected Side Products or Isomers

Q: I am observing the formation of an unexpected isomer or other side products. How can I suppress these and improve the selectivity for my desired product?

A: The formation of side products is a clear indication that alternative reaction pathways are competing with the desired Dimroth rearrangement.

Troubleshooting Steps:

  • Structural Misassignment: Before troubleshooting, it is crucial to definitively confirm the structure of the product. The Dimroth rearrangement can sometimes be an "often undesired side reaction," leading to incorrect structural assignments.[2]

    • Thorough Characterization: Utilize a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC), as well as mass spectrometry and, if possible, X-ray crystallography to unequivocally determine the structure of your product.[7]

  • Competing Rearrangements: Depending on the substrate and reaction conditions, other rearrangements might occur.

    • Modify Reaction Conditions: The pH of the reaction medium can significantly influence the reaction pathway.[2][4] Systematically vary the pH to find conditions that favor the desired rearrangement. For instance, some rearrangements proceed cleanly under acidic conditions while others require a basic medium.

  • Degradation of Starting Material or Product: Harsh reaction conditions (high temperatures, strong acids or bases) can lead to decomposition.

    • Milder Conditions: Explore if the reaction can proceed under milder conditions, for example, by using a weaker base or acid, or by lowering the reaction temperature and extending the reaction time.

Decision Tree for Unexpected Product Formation:

side_product_troubleshooting start Unexpected Product Formation confirm_structure Confirm Product Structure (NMR, MS, X-ray) start->confirm_structure is_isomer Is it the wrong isomer? confirm_structure->is_isomer is_side_product Is it a different side product? confirm_structure->is_side_product adjust_ph Adjust Reaction pH (Acidic vs. Basic) is_isomer->adjust_ph modify_temp Modify Reaction Temperature (Higher/Lower) is_isomer->modify_temp milder_conditions Use Milder Reaction Conditions is_side_product->milder_conditions purification Optimize Purification Strategy (Chromatography) adjust_ph->purification modify_temp->purification milder_conditions->purification success Desired Product Obtained purification->success

Caption: Decision-making process for addressing unexpected product formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Dimroth rearrangement in triazoles?

A1: The Dimroth rearrangement in triazoles typically follows a three-step ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closure) mechanism.[2][3]

  • Addition of a Nucleophile: A nucleophile (often a solvent molecule like water or a catalyst like a hydroxide ion) attacks an electrophilic carbon atom in the triazole ring.

  • Ring Opening: This addition leads to the opening of the triazole ring, forming a more flexible, open-chain intermediate.

  • Ring Closure: The open-chain intermediate then undergoes a conformational change, followed by an intramolecular cyclization to form the rearranged, more thermodynamically stable triazole isomer.

dimroth_mechanism Start_Triazole Starting Triazole Open_Chain Open-Chain Intermediate Start_Triazole->Open_Chain + Nucleophile (Ring Opening) Product_Triazole Rearranged Triazole Open_Chain->Product_Triazole Ring Closure

Caption: Simplified schematic of the Dimroth rearrangement mechanism.

Q2: How do I choose the right reaction temperature?

A2: The optimal temperature is highly substrate-dependent. Some rearrangements can occur at room temperature, especially if catalyzed, while others require refluxing in high-boiling solvents like pyridine (b.p. 115 °C) for extended periods.[1][2] It is recommended to start with milder conditions (e.g., 40-60 °C) and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

Q3: How can I monitor the progress of my Dimroth rearrangement?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[8][9]

  • Spotting: Spot the starting material, the reaction mixture, and a co-spot (a spot of starting material on top of a spot of the reaction mixture) on a TLC plate.

  • Eluent: Choose a solvent system that gives a good separation between the starting material and the product (ideally with Rf values between 0.2 and 0.8).

  • Visualization: Visualize the spots under a UV lamp (if the compounds are UV-active) and/or by using a staining agent (e.g., potassium permanganate, iodine). The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction. For more quantitative analysis, LC-MS or ¹H NMR of aliquots from the reaction mixture can be used.

Q4: How can I distinguish between the starting and rearranged triazole isomers using NMR?

A4: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between triazole isomers.

  • ¹H NMR: The chemical shifts of the protons on the triazole ring and the substituents can be significantly different between the two isomers due to changes in the electronic environment.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring are also distinct for each isomer.

  • 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between protons and carbons, which can be invaluable for unambiguous structural assignment.

Q5: What are some common methods for synthesizing the starting 1,2,3-triazoles?

A5: The starting 1,2,3-triazoles are often synthesized via [3+2] cycloaddition reactions between an azide and an alkyne. The regioselectivity of this reaction can be controlled by the choice of catalyst, with copper-catalyzed reactions typically yielding 1,4-disubstituted triazoles and ruthenium-catalyzed reactions favoring the 1,5-disubstituted isomers. Other methods include the reaction of azides with active methylene compounds.[10][11][12][13]

Experimental Protocol Example: Acid-Catalyzed Dimroth Rearrangement

This is a general protocol and may require optimization for your specific substrate.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting triazole (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol of substrate).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl, 0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

References

  • The Dimroth Rearrangement: A Comprehensive Analysis - star chemistry. (2025, September 21).
  • Dimroth Rearrangement-Old but not Outdated. (n.d.).
  • Brown, D. J., & England, B. T. (1967). The Dimroth rearrangement. Part IX. The formation and isomerisations of propynyl (and related)-iminopyrimidines. Journal of the Chemical Society C: Organic, 1922-1927.
  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021, April 26). The Royal Society of Chemistry.
  • Chapter 5 – Recent Advances in the Dimroth Rearrangement: A Valuable Tool for the Synthesis of Heterocycles. (n.d.). Semantic Scholar.
  • Dimroth rearrangement. (n.d.). In Wikipedia.
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021, May 15). PMC.
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025, May 29).
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025, September 29).
  • Methods for the synthesis of 5‐amino‐1,2,3‐triazoles. (n.d.).
  • Dimroth rearrangement-based synthesis of novel derivatives of[2][14]selenazolo[5,4-e][2][7][15]triazolo[1,5-c]pyrimidine as a new cl. (n.d.).

  • Dimroth rearrangements and its applications – Advancements over the past demi-decade. (n.d.).
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20). MDPI.
  • Solvent polarity and solvation effects in highly aqueous mixed solvents. Application of the Dimroth‐Reichardt ET(30) parameter. (n.d.).
  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024, May 6). PMC.
  • Solvent polarity and solvation effects in highly aqueous mixed solvents. Application of the Dimroth‐Reichardt ET(30) parameter. (2010, September 2). Semantic Scholar.
  • How do I monitor this reaction and do column chromatography on the product? (2022, December 20). Reddit.
  • The Stokes shifts as a function of the Dimroth-Reichardt polarity parameter for dyes 3a – c … (n.d.).
  • "common challenges in the synthesis of 1,2,4-triazole deriv
  • Monitoring Reactions by TLC. (n.d.). WSU.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (n.d.). PMC.
  • Base-catalyzed Dimroth rearrangement mechanism. (n.d.).
  • How to Monitor by TLC. (n.d.). University of Rochester.
  • Base-catalyzed Dimroth rearrangement mechanism of compound (6). (n.d.).
  • IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[2][7][15]triazolo[1,5-c]pyrimidine derivatives. (2013, November 25). Beilstein Journals.

  • Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021, April 27). RSC Publishing.
  • The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. (2025, August 7).

Sources

Troubleshooting

Technical Support Center: Stability of 6-Methyl-triazolo[1,5-a]pyrimidin-2-amine in Aqueous Solution

Technical Support Center: Stability of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine in Aqueous Solution This technical support guide is designed for researchers, scientists, and drug development professionals worki...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine in Aqueous Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Methyl-[1][2]triazolo[1,5-a]pyrimidin-2-amine. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What are the general recommendations for dissolving and storing 6-Methyl-[1][2]triazolo[1,5-a]pyrimidin-2-amine in aqueous solutions?

Due to the limited publicly available data on the aqueous stability of 6-Methyl-[1][2]triazolo[1,5-a]pyrimidin-2-amine, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, it is best to prepare concentrated stock solutions in an anhydrous organic solvent like DMSO and store them at -20°C or -80°C. Aqueous working solutions should be prepared immediately before use.

2. What are the key factors that can influence the stability of this compound in an aqueous environment?

Several factors can affect the stability of pharmaceutical compounds in aqueous solutions.[2][3] For 6-Methyl-[1][2]triazolo[1,5-a]pyrimidin-2-amine, the following should be considered:

  • pH: The pH of the solution can significantly impact the stability of the compound. The triazolopyrimidine ring system and the exocyclic amino group are susceptible to pH-dependent hydrolysis. It is advisable to determine the optimal pH range for stability.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4] Therefore, it is recommended to store aqueous solutions at low temperatures (e.g., 2-8°C) for short periods and to avoid repeated freeze-thaw cycles.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[4] To minimize this, solutions should be stored in amber vials or protected from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. While the core structure is not highly susceptible to oxidation, it is good practice to use degassed solvents for sensitive applications.

3. How can I perform a preliminary assessment of the stability of 6-Methyl-[1][2]triazolo[1,5-a]pyrimidin-2-amine in my experimental buffer?

A simple preliminary stability study can provide valuable insights. This involves incubating the compound in your aqueous buffer under different conditions and monitoring its concentration over time. A recommended approach is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any potential degradants.

Troubleshooting Guide

Issue: My compound is precipitating out of the aqueous solution. What steps can I take?

Precipitation of your compound from an aqueous solution can be a frustrating issue. The following flowchart outlines a systematic approach to troubleshoot this problem.

Precipitation_Troubleshooting start Precipitation Observed check_solubility Verify Maximum Solubility in the Chosen Buffer start->check_solubility is_solubility_sufficient Is the concentration below the maximum solubility? check_solubility->is_solubility_sufficient adjust_concentration Reduce the working concentration is_solubility_sufficient->adjust_concentration No check_ph Measure and Adjust pH is_solubility_sufficient->check_ph Yes adjust_concentration->check_solubility is_ph_optimal Is the compound stable at this pH? check_ph->is_ph_optimal use_cosolvent Consider a biocompatible co-solvent (e.g., DMSO, ethanol) is_ph_optimal->use_cosolvent No sonicate Apply gentle sonication to aid dissolution is_ph_optimal->sonicate Yes ph_optimization Determine the optimal pH range for solubility ph_optimization->check_ph is_cosolvent_compatible Is the co-solvent compatible with the assay? use_cosolvent->is_cosolvent_compatible alternative_formulation Explore alternative formulation strategies (e.g., cyclodextrins) is_cosolvent_compatible->alternative_formulation No is_cosolvent_compatible->sonicate Yes end_fail Consult further resources alternative_formulation->end_fail end_success Solution is stable sonicate->end_success

Caption: Troubleshooting workflow for compound precipitation.

Issue: I suspect my compound is degrading in solution. How can I confirm this and what are the potential causes?

Degradation can lead to a loss of compound potency and the formation of potentially interfering byproducts.

Confirmation of Degradation:

  • Visual Inspection: A change in the color or clarity of the solution can be an initial sign of degradation.

  • Chromatographic Analysis: The most reliable way to detect degradation is by using a stability-indicating HPLC method. A decrease in the peak area of the parent compound and the appearance of new peaks over time are indicative of degradation.

Potential Degradation Pathways:

While specific degradation pathways for 6-Methyl-[1][2]triazolo[1,5-a]pyrimidin-2-amine are not well-documented, hydrolysis is a common degradation route for compounds with similar functional groups in aqueous media.[3][4] The pyrimidine ring can be susceptible to hydrolytic cleavage, especially at non-neutral pH.

Degradation_Pathway 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Hydrolysis Hydrolysis 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine->Hydrolysis H2O, H+ or OH- Ring-opened intermediates Ring-opened intermediates Hydrolysis->Ring-opened intermediates Further degradation products Further degradation products Ring-opened intermediates->Further degradation products

Caption: Conceptual diagram of a potential hydrolytic degradation pathway.

Issue: My biological assay results are inconsistent. Could this be related to the stability of the compound?

Yes, inconsistent results in biological assays can be a consequence of compound instability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variability in the observed biological response. It is crucial to use freshly prepared aqueous solutions for each experiment to ensure consistent and reliable data.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment using UV-Vis Spectrophotometry

This protocol provides a quick and straightforward method for a preliminary assessment of compound stability.

  • Prepare a stock solution of 6-Methyl-[1][2]triazolo[1,5-a]pyrimidin-2-amine in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Prepare test solutions by diluting the stock solution into a series of aqueous buffers with different pH values (e.g., pH 4, 7, and 9). The final concentration should be within the linear range of your spectrophotometer.

  • Measure the initial absorbance at the wavelength of maximum absorbance (λmax) for each solution at time zero.

  • Incubate the solutions under different conditions (e.g., room temperature, 37°C, protected from light).

  • Measure the absorbance at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Analyze the data: A significant decrease in absorbance over time suggests potential degradation.

Protocol 2: Stability-Indicating HPLC Method Development

A well-developed HPLC method is essential for accurately quantifying the parent compound and detecting any degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute the compound and any potential degradants.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV detector at the λmax of the compound
Column Temperature 30°C

Forced Degradation Study:

To ensure the HPLC method is "stability-indicating," a forced degradation study should be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl.

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH.

  • Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

After incubation, analyze the samples by HPLC. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound peak.

References

  • Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. (2022). MDPI. Available at: [Link]

  • Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. (2025). ejournal.upi.edu. Available at: [Link]

  • Factors Affecting Stability of Formulations. (n.d.). Scribd. Available at: [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. Available at: [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Available at: [Link]

  • Assay methods for use in stability studies of 2-amino-6-methyl-5-oxo-4-n-propyl-4,5-dihydro-[1][2]triazolo[1,5-a]pyrimidine. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). PMC. Available at: [Link]

  • Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. (2022). ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

An In-Depth Technical Guide to the 1H NMR Spectrum of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine: A Comparative Analysis In the landscape of modern drug discovery and materials science, the structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine: A Comparative Analysis

In the landscape of modern drug discovery and materials science, the structural elucidation of novel heterocyclic compounds is of paramount importance. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, an isostere of purine, has garnered significant attention due to its diverse biological activities.[4][5] Among its derivatives, 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine stands as a key building block for the synthesis of bioactive molecules. This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a critical tool for its unambiguous identification and characterization.

This analysis is presented from the perspective of a Senior Application Scientist, blending theoretical principles with practical insights. We will delve into the predicted 1H NMR spectrum of the title compound and compare it with experimentally determined spectra of structurally related analogs to provide a robust understanding of the substituent effects on chemical shifts and coupling constants.

Predicted 1H NMR Spectrum of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine

The key protons to consider are those of the methyl group (CH3), the amino group (NH2), and the two protons on the pyrimidine ring (H5 and H7).

Chemical Shift Predictions:
  • CH3 (C6-Methyl): The methyl group at the C6 position is expected to resonate as a singlet in the upfield region of the spectrum, typically around δ 2.0-2.5 ppm . This is a characteristic range for methyl groups attached to an aromatic or heteroaromatic ring.

  • NH2 (C2-Amino): The protons of the primary amine at the C2 position will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d6, which is a hydrogen bond acceptor, this signal is expected in the range of δ 6.0-7.0 ppm .

  • H5 and H7 (Pyrimidine Ring Protons): The two protons on the pyrimidine ring, H5 and H7, are expected to appear as distinct signals. The H5 proton is adjacent to the electron-donating methyl group at C6, which will shield it, causing it to resonate at a slightly lower chemical shift compared to the H7 proton. The H7 proton is adjacent to a nitrogen atom in the pyrimidine ring, leading to deshielding. Therefore, we predict H5 to appear around δ 7.0-7.5 ppm and H7 at a downfield position of δ 8.0-8.5 ppm . These protons are typically observed as doublets due to coupling with each other, although the coupling constant might be small.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions and illustrate the influence of substituents on the 1H NMR spectrum, we will compare the expected spectrum of our target compound with the reported data for several analogs.

Comparison with 6-Methyl-[1][2][3]triazolo[4,3-a]pyrimidin-5(1H)-one:

A key regioisomer, 6-Methyl-[1][2][3]triazolo[4,3-a]pyrimidin-5(1H)-one, provides an excellent comparative example.[6] The reported 1H NMR data in DMSO-d6 shows a methyl signal at δ 1.97 ppm, a proton at H7 at δ 7.93 ppm, and a proton at H3 at δ 9.015 ppm.[6] The methyl group chemical shift is in close agreement with our prediction. The downfield shift of the pyrimidine proton (H7) also aligns with our expectations for a proton in a similar electronic environment.

Comparison with other[1][2][3]triazolo[1,5-a]pyrimidine Derivatives:

Studies on various[1][2][3]triazolo[1,5-a]pyrimidine derivatives provide further insights into the expected chemical shifts. For instance, in a series of 2-aryl-6-nitro-[1][2][3]triazolo[1,5-a]pyrimidines, the H5 proton is consistently observed at a downfield position, often above δ 9.0 ppm, due to the strong electron-withdrawing effect of the nitro group.[7] This highlights the significant influence of substituents on the chemical shifts of the pyrimidine ring protons. The presence of an electron-donating amino group at C2 and a methyl group at C6 in our target compound would be expected to shield the ring protons, leading to the predicted upfield shifts compared to the nitro-substituted analogs.

Experimental Protocol for 1H NMR Spectroscopy

For researchers aiming to acquire the 1H NMR spectrum of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • NMR Instrument: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • Acquisition Parameters:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

Data Summary and Visualization

The predicted 1H NMR data for 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
CH3 (C6)2.0 - 2.5Singlet
NH2 (C2)6.0 - 7.0Broad Singlet
H57.0 - 7.5Doublet
H78.0 - 8.5Doublet

To visualize the structure and proton assignments, the following diagram is provided:

Caption: Molecular structure of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine.

Conclusion

The 1H NMR spectrum is an indispensable tool for the structural verification of 6-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine. Based on fundamental principles and comparative analysis with related structures, we have provided a detailed prediction of its spectrum. The methyl group is expected as an upfield singlet, the amino protons as a broad singlet in the mid-range, and the two pyrimidine protons as distinct downfield doublets. This guide serves as a valuable resource for researchers working with this important heterocyclic compound, enabling them to confidently interpret their experimental data.

References

  • Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. SciSpace - [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI - [Link]

  • Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed - [Link]

  • Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate - [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC - [Link]

  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. PMC - [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI - [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4- TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. ResearchGate - [Link]

  • Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl). ResearchGate - [Link]

  • TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTON. JMCH - [Link]

  • 2-amino-6-methyl-4-propyl-[1][2][3]triazolo[1,5-a]pyrimidin-5-one. Stenutz - [Link]

  • The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Publishing - [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship.org - [Link]

  • 6-Aminotriazolo[1,5-a]pyrimidines as precursors of 1,2,4-triazolo[5,1-b]purines. Chimica Techno Acta - [Link]

Sources

Comparative

Comparative Docking Analysis: 6-Methyl-Triazolopyrimidine in the DNA Gyrase Active Site

A Senior Application Scientist's Guide to Evaluating a Promising Antibacterial Scaffold For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Promising Antibacterial Scaffold

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge, driven by the escalating threat of antibiotic resistance. A key strategy in this endeavor is the targeted inhibition of essential bacterial enzymes. DNA gyrase, a type II topoisomerase, stands out as a clinically validated and highly attractive target.[1][2] This enzyme is crucial for bacterial survival, as it introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[3][4]

Within the vast chemical space of potential inhibitors, the 1,2,4-triazolopyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry.[3][5] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, and derivatives have demonstrated significant potential as antibacterial agents.[3][5] This guide provides an in-depth, comparative analysis of the molecular docking of 6-methyl-triazolopyrimidine derivatives within the active site of DNA gyrase, benchmarking their performance against established inhibitors and elucidating the structural basis for their activity.

The Experimental Framework: A Validated Molecular Docking Protocol

Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and interaction patterns.[6][7] To ensure scientific integrity, a robust and self-validating protocol is essential. The following workflow outlines the standard, field-proven methodology for docking studies targeting DNA gyrase.

Experimental Protocol: DNA Gyrase Docking
  • Protein Preparation:

    • Objective: To prepare the DNA gyrase protein structure for docking.

    • Procedure:

      • Obtain the three-dimensional crystal structure of the target protein, typically from the Protein Data Bank (PDB). Structures such as E. coli DNA gyrase (PDB ID: 6RKW) or S. aureus DNA gyrase (PDB ID: 7MVS) are commonly used.[8]

      • Using molecular modeling software (e.g., Maestro, Discovery Studio), prepare the protein by removing all non-essential components, such as water molecules and co-crystallized ligands.[8]

      • Add polar hydrogen atoms and assign appropriate partial charges to the protein atoms to ensure correct ionization and tautomeric states.

    • Causality: This preparation step is critical to remove extraneous variables and ensure the protein's electrostatic and steric properties are accurately represented, which directly influences the docking calculation's reliability.

  • Ligand Preparation:

    • Objective: To generate a low-energy, 3D conformation of the inhibitor molecules.

    • Procedure:

      • Draw the 2D structure of the 6-methyl-triazolopyrimidine derivatives and the chosen comparator drugs (e.g., Ciprofloxacin, Novobiocin).

      • Convert the 2D structures into 3D models.

      • Perform energy minimization using a suitable force field (e.g., OPLS, MMFF94) to obtain a stable, low-energy conformation.

      • Assign appropriate partial charges.

    • Causality: A ligand's 3D conformation and charge distribution are fundamental to how it fits and interacts within the protein's binding pocket. Energy minimization provides the most probable conformation, leading to a more accurate prediction.

  • Active Site Definition and Grid Generation:

    • Objective: To define the specific binding region on the DNA gyrase for the docking simulation.

    • Procedure:

      • Identify the active site, which is typically the ATP-binding pocket located on the GyrB subunit.[4][9] This site can be reliably located by referencing the position of a co-crystallized ligand in the original PDB file, such as clorobiocin or novobiocin.[9][10]

      • Generate a docking grid box around this defined active site. The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[8][11]

    • Causality: The grid defines the search space for the docking algorithm. A precisely defined grid focuses the computational effort on the relevant binding area, increasing the efficiency and accuracy of finding the correct binding pose.

  • Molecular Docking and Scoring:

    • Objective: To simulate the binding of the ligand to the protein and rank the resulting poses.

    • Procedure:

      • Execute the docking simulation using a validated algorithm, such as AutoDock Vina.[12][13] The program will systematically place the ligand in numerous orientations and conformations within the grid box.

      • Each generated pose is evaluated by a scoring function, which calculates a value (typically in kcal/mol) that estimates the binding affinity.[9][10]

      • The poses are ranked, with the lowest energy score representing the most favorable predicted binding mode.

    • Causality: The scoring function approximates the free energy of binding. A more negative score suggests a stronger, more stable interaction between the ligand and the protein, indicating higher potential inhibitory activity.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB: 6RKW) PDB_Prep 1a. Clean & Prepare Protein PDB->PDB_Prep Ligand 2. Prepare Ligand Structure (e.g., 6-Methyl-Triazolopyrimidine) Ligand_Prep 2a. Energy Minimize Ligand Ligand->Ligand_Prep Grid 3. Define Active Site & Generate Grid Box PDB_Prep->Grid Ligand_Prep->Grid Dock 4. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Score 5. Score & Rank Poses (Binding Affinity in kcal/mol) Dock->Score Analyze 6. Analyze Interactions (H-Bonds, Hydrophobic) Score->Analyze Validate 7. Experimental Validation (IC50, MIC) Analyze->Validate

Caption: Standard workflow for molecular docking studies of DNA gyrase inhibitors.

Comparative Performance Analysis

The true measure of a novel inhibitor's potential lies in its comparison to established drugs. We evaluated representative 6-methyl-triazolopyrimidine derivatives against two classes of known DNA gyrase inhibitors: the fluoroquinolones (Ciprofloxacin) and the aminocoumarins (Novobiocin).

Compound ClassExample CompoundDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (µM)
Triazolopyrimidine Derivative 9n[3][5]-11.42Asn46, Asp73, Pro79Not specified
Triazolopyrimidine Derivative 9o[3][5]-11.28Asn46, Asp73, Pro79Not specified
Triazolopyrimidine Derivative 9a[14][15]Comparable to CiprofloxacinNot specified0.68
Fluoroquinolone Ciprofloxacin[12][14]-8.0 to -9.0 (Typical)Asp/Glu, Ser/Arg0.85[14][15]
Aminocoumarin Clorobiocin[10]-6.078Asp73, Gly77, Thr165Potent inhibitor

Analysis of Results: The data clearly demonstrates the high potential of the triazolopyrimidine scaffold. Multiple studies report docking scores for triazolopyrimidine derivatives that are significantly more favorable than those of reference drugs like clorobiocin and are highly competitive with ciprofloxacin.[3][5][10][15] Critically, these strong computational predictions are supported by experimental data. One derivative, compound 9a, exhibited a lower IC50 value (0.68 µM) than ciprofloxacin (0.85 µM), indicating superior enzyme inhibition in vitro.[14][15] This strong correlation between favorable docking scores and potent biological activity underscores the validity of the computational model and the promise of this chemical class.

The Molecular Basis of Inhibition: Key Interactions

A low docking score is only part of the story; the specific molecular interactions reveal why a compound binds effectively. For the 1,2,4-triazolo[1,5-a]pyrimidine series, a consistent binding pattern has been observed within the ATP-binding site of the DNA gyrase B subunit.

The most critical interaction involves the triazolopyrimidine core. Specifically, the N4 nitrogen of the pyrimidine ring consistently forms a crucial hydrogen bond with the side chain of Asparagine 46 (Asn46) .[3][5] This interaction acts as an anchor, positioning the rest of the molecule optimally within the pocket.

Further stability is conferred by interactions with other key residues:

  • Aspartic Acid 73 (Asp73): Often forms hydrogen bonds or electrostatic interactions, a residue also critical for the binding of aminocoumarin antibiotics.[10]

  • Proline 79 (Pro79) & Isoleucine 78 (Ile78): Engage in hydrophobic interactions with the substituted phenyl rings of the triazolopyrimidine derivatives, enhancing binding affinity.[16]

  • Threonine 165 (Thr165): Can form an additional hydrogen bond, further stabilizing the complex.[16]

G Ligand 6-Methyl- Triazolopyrimidine Asn46 Asn46 Ligand->Asn46 H-Bond (Key) Asp73 Asp73 Ligand->Asp73 H-Bond Ile78 Ile78 Ligand->Ile78 Hydrophobic Pro79 Pro79 Ligand->Pro79 Hydrophobic Thr165 Thr165 Ligand->Thr165 H-Bond

Caption: Key molecular interactions of triazolopyrimidine in the DNA gyrase active site.

Conclusion: From Silico Prediction to Experimental Promise

The comprehensive docking analysis presented here provides compelling evidence for the potential of 6-methyl-triazolopyrimidine derivatives as potent inhibitors of bacterial DNA gyrase. Computational studies consistently predict high binding affinities, often superior to established antibiotics, a finding that is increasingly being validated by experimental data showing potent enzyme inhibition and antibacterial activity.[3][14][15]

The well-defined binding mode, anchored by a key hydrogen bond to Asn46 and supported by a network of other interactions, provides a clear structural rationale for this activity. This detailed understanding at the molecular level offers a solid foundation for structure-based drug design, guiding the synthesis of next-generation analogs with enhanced potency and optimized pharmacokinetic profiles. For drug development professionals, the triazolopyrimidine scaffold represents a validated and highly promising avenue for discovering the novel antibacterial agents urgently needed to combat drug-resistant pathogens.

References

  • El-Gamal, M. I., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Available at: [Link]

  • George, R. F., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411. Available at: [Link]

  • Barnard, A. U., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(8), 2849-2854. Available at: [Link]

  • George, R. F., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. ResearchGate. Available at: [Link]

  • El-Gamal, M. I., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. Available at: [Link]

  • Kumar, A., et al. (2022). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. Available at: [Link]

  • Hegde, M., et al. (2021). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of Genetic Engineering and Biotechnology, 19(1), 3. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5-(1H)-one Derivatives. Journal of Fluorescence. Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Antibiotics, 11(1), 53. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1H)-one Derivatives. SpringerLink. Available at: [Link]

  • RSIS International. (2025). Comparative Molecular Docking of Hyptis Verticillata Phytocompounds Against DNA Gyrase B and Multiple Bacterial Drug Targets. RSIS International. Available at: [Link]

  • ResearchGate. (n.d.). Validation of predicted DNA gyrase inhibitors. ResearchGate. Available at: [Link]

  • Creative Diagnostics. (2024). DNA Gyrase – A Specialized Type II Topoisomerase. Creative Diagnostics. Available at: [Link]

  • Karuppaiah, P., et al. (2025). Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Czarnecki, J., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. Molecules, 28(17), 6422. Available at: [Link]

  • Jin, P., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 8(10), 2056-2066. Available at: [Link]

  • Collin, F., et al. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. Available at: [Link]

  • VU Research Repository. (2015). A Validated Molecular Docking Study of Lipid–Protein Interactions. Victoria University. Available at: [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). SSRN. Available at: [Link]

  • ResearchGate. (n.d.). Molecular docking interactions. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.